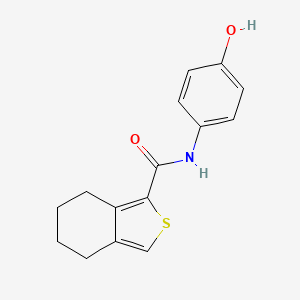
3-(5-cyano-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium-3-yl)propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-cyano-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium-3-yl)propane-1-sulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-cyano-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium-3-yl)propane-1-sulfonate typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Alkylation: The benzimidazole core is then alkylated using ethyl halides under basic conditions to introduce the ethyl and methyl groups.
Sulfonation: Finally, the sulfonate group is introduced by reacting the intermediate with sulfonating agents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole ring and the sulfonate group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with catalysts such as palladium on carbon or Raney nickel.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzimidazole and sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-cyano-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium-3-yl)propane-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-(5-cyano-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The cyano and sulfonate groups can enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: Lacks the cyano and sulfonate groups.
5-Cyanobenzimidazole: Contains the cyano group but lacks the sulfonate group.
1-Ethyl-2-methylbenzimidazole: Contains the ethyl and methyl groups but lacks the cyano and sulfonate groups.
Uniqueness
3-(5-cyano-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium-3-yl)propane-1-sulfonate is unique due to the presence of both the cyano and sulfonate groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H17N3O3S |
|---|---|
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
3-(6-cyano-3-ethyl-2-methylbenzimidazol-3-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C14H17N3O3S/c1-3-16-11(2)17(7-4-8-21(18,19)20)14-9-12(10-15)5-6-13(14)16/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
BYSHIRLWRJNDLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=C(N(C2=C1C=CC(=C2)C#N)CCCS(=O)(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15005369.png)
![3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide](/img/structure/B15005370.png)

![5-{3-[(4-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15005383.png)
![2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15005384.png)

![4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine](/img/structure/B15005416.png)
![2-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-cyclohexylphenyl)ethanone](/img/structure/B15005420.png)
![1-(4-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B15005427.png)
![9-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15005434.png)
![Methyl 6-acetyl-7-(4-bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15005436.png)
![1-[(2E,4aR,6aS)-2-(methoxyimino)-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl]ethanone](/img/structure/B15005443.png)
![4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}butanoic acid](/img/structure/B15005444.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15005456.png)
